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Inosine-5'-monophosphate disodium salt

Cat. No.: B14127107
M. Wt: 370.19 g/mol
InChI Key: PZGQXGXEKACEEW-MCDZGGTQSA-M
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Description

Significance of Nucleotides in Fundamental Biological Systems

Nucleotides are organic molecules that serve as the monomeric units, or building blocks, of nucleic acids—deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). vedantu.comslideshare.net Each nucleotide is composed of three core components: a nitrogenous base (a purine (B94841) or a pyrimidine), a five-carbon sugar (ribose in RNA or deoxyribose in DNA), and one or more phosphate (B84403) groups. vedantu.comnestlenutrition-institute.org Beyond their primary role in forming the basis of the genetic code, nucleotides are indispensable to a vast range of biological processes. microbiozindia.com

The key functions of nucleotides in biological systems are multifaceted and critical for cellular life. They are the carriers of genetic information, with the sequence of nucleotides in DNA determining the traits of an organism. vedantu.commicrobiozindia.com This genetic information is transcribed into RNA, which then directs the synthesis of proteins. microbiozindia.com

Furthermore, nucleotides are central to cellular energy metabolism. Adenosine (B11128) triphosphate (ATP) is the principal energy currency of the cell, powering numerous metabolic reactions. vedantu.com Other nucleotides, such as guanosine (B1672433) triphosphate (GTP), also play crucial roles in energy transfer and cellular signaling. vedantu.com Nucleotides are also vital for cell signaling pathways and act as essential cofactors in many enzymatic reactions. The immune system, in particular, relies on a sufficient supply of newly synthesized nucleotides for the maturation, activation, and proliferation of lymphocytes. baseclick.eu

Function of Nucleotides Description Key Examples
Genetic Information Storage Form the building blocks of DNA, which carries the genetic blueprint for an organism's development, functioning, and reproduction. microbiozindia.comDeoxyadenosine triphosphate (dATP), Deoxyguanosine triphosphate (dGTP), Deoxycytidine triphosphate (dCTP), Deoxythymidine triphosphate (dTTP)
Gene Expression & Protein Synthesis Serve as the components of RNA, which transcribes genetic information from DNA and translates it into proteins. microbiozindia.comAdenosine triphosphate (ATP), Guanosine triphosphate (GTP), Cytidine triphosphate (CTP), Uridine triphosphate (UTP)
Energy Currency Act as the primary molecules for storing and transferring energy within cells to power metabolic processes. vedantu.comAdenosine triphosphate (ATP)
Cellular Signaling Participate in intracellular and extracellular signaling pathways, acting as secondary messengers.Cyclic adenosine monophosphate (cAMP), Cyclic guanosine monophosphate (cGMP)
Enzymatic Cofactors Form essential parts of coenzymes that are necessary for the function of various enzymes.Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), Flavin adenine dinucleotide (FAD)

Inosine-5'-monophosphate as a Pivotal Purine Nucleotide Derivative in Cellular Biochemistry

Inosine-5'-monophosphate (IMP), or inosinic acid, is the first nucleotide formed during the de novo synthesis of purines and serves as a critical branch-point intermediate. scientificlabs.co.uk It is the ribonucleotide of the purine base hypoxanthine (B114508). The metabolic fate of IMP is central to maintaining the intracellular balance of purine nucleotides, which are essential for the synthesis of both DNA and RNA. wikipedia.org

IMP stands at a metabolic crossroads, serving as the direct precursor for the synthesis of the other major purine ribonucleotides: adenosine monophosphate (AMP) and guanosine monophosphate (GMP). nbinno.com The conversion pathways are distinct and tightly regulated to meet the cell's needs.

The synthesis of GMP from IMP is a two-step process. The first and rate-limiting step is the nicotinamide adenine dinucleotide (NAD+)-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). wikipedia.orgcaymanchem.com This reaction is catalyzed by the enzyme inosine-5'-monophosphate dehydrogenase (IMPDH). wikipedia.orgexlibrisgroup.comoup.com XMP is subsequently converted to GMP. Because IMPDH controls the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides, it is a significant regulator of the intracellular guanine nucleotide pool and, consequently, a target for therapeutic agents in cancer and immunology. wikipedia.orgexlibrisgroup.com Research has shown that IMPDH can also bind to nucleic acids, suggesting it may have additional roles in processes like replication or transcription. nih.govnih.gov

IMP Metabolic Pathway Enzyme Product Biochemical Significance
IMP ➔ Xanthosine monophosphate (XMP)Inosine-5'-monophosphate dehydrogenase (IMPDH)Xanthosine monophosphate (XMP)This is the committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides. wikipedia.orgcaymanchem.com
XMP ➔ Guanosine monophosphate (GMP)GMP synthaseGuanosine monophosphate (GMP)GMP is a crucial building block for RNA and, after conversion to dGTP, for DNA. It is also vital for signal transduction and energy transfer. wikipedia.org
IMP ➔ AdenylosuccinateAdenylosuccinate synthetaseAdenylosuccinateThis is the first step in the pathway leading to the formation of adenosine monophosphate.
Adenylosuccinate ➔ Adenosine monophosphate (AMP)Adenylosuccinate lyaseAdenosine monophosphate (AMP)AMP is a fundamental component of RNA and, after conversion to dATP, DNA. It is also the core component of the cell's primary energy currency, ATP.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4NaO8P B14127107 Inosine-5'-monophosphate disodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N4NaO8P

Molecular Weight

370.19 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C10H13N4O8P.Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1

InChI Key

PZGQXGXEKACEEW-MCDZGGTQSA-M

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O.[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[Na+]

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Inosine 5 Monophosphate

De Novo Purine (B94841) Biosynthesis Pathway and Inosine-5'-monophosphate Genesis

The de novo synthesis of purines is a fundamental and highly conserved metabolic pathway that constructs the purine ring from simple precursors. This multi-step process culminates in the formation of Inosine-5'-monophosphate (IMP). columbia.edunih.gov

Role of 5-Phosphoribosyl-1-pyrophosphate (PRPP) as a Biosynthetic Precursor

The journey of de novo purine synthesis begins with Ribose-5-phosphate (R5P), a product of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgpixorize.com This precursor molecule is activated to 5-Phosphoribosyl-1-pyrophosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase, also known as PRPP synthetase. nih.govresearchgate.netyoutube.com This reaction utilizes adenosine (B11128) triphosphate (ATP) and is a critical regulatory point in the pathway. libretexts.orgnih.gov PRPP is not just a precursor for purine synthesis but also for pyrimidine (B1678525) nucleotides and the amino acids histidine and tryptophan. nih.govresearchgate.net It functions as an "activated" form of ribose-5-phosphate, providing the phosphoribosyl backbone upon which the purine ring is assembled. wikipedia.orgnih.gov

Table 1: Activation of Ribose-5-phosphate

Reactant(s)EnzymeProduct(s)
Ribose-5-phosphate, ATPRibose-phosphate diphosphokinase (PRPP synthetase)5-Phosphoribosyl-1-pyrophosphate (PRPP), AMP

Enzymatic Steps and Multienzyme Complex Involvement in Inosine-5'-monophosphate Synthesis

The conversion of PRPP to IMP is a complex, ten-step enzymatic pathway. researchgate.netresearchgate.net In higher eukaryotes, these reactions are catalyzed by six enzymes, three of which are multifunctional, meaning a single protein possesses multiple catalytic activities. researchgate.netresearchgate.net These enzymes often associate to form a multienzyme complex known as the purinosome, which is thought to enhance catalytic efficiency and channel intermediates. researchgate.net

The committed step in this pathway is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase. libretexts.org The subsequent steps involve the sequential addition of atoms from glycine, formate (B1220265) (donated by tetrahydrofolate), glutamine, aspartate, and carbon dioxide to build the purine ring structure on the phosphoribosylamine (B1198786) scaffold. pixorize.comlibretexts.org

Table 2: Key Stages in the De Novo Synthesis of IMP from PRPP

StepEnzyme(s)Key Substrate(s)Product
1Glutamine PRPP amidotransferasePRPP, Glutamine5-Phosphoribosylamine
2-10A series of enzymes, including multifunctional proteins like TrifGART, PAICS, and ATIC. researchgate.netGlycine, Formate, Glutamine, Aspartate, CO2Inosine-5'-monophosphate (IMP)

Interconversion Pathways of Inosine-5'-monophosphate

Once synthesized, IMP stands at a metabolic crossroads, from which the pathways to AMP and GMP diverge. It can also be formed from the catabolism of AMP.

Inosine-5'-monophosphate Synthesis from Adenosine Monophosphate (AMP)

Inosine-5'-monophosphate can be synthesized from adenosine monophosphate through a deamination reaction. nih.gov This process is catalyzed by the enzyme AMP deaminase, which removes an amino group from the adenine (B156593) base of AMP, converting it into the hypoxanthine (B114508) base of IMP. wikipedia.orgresearchgate.netresearchgate.net This reaction is a key part of the purine nucleotide cycle. wikipedia.org

Table 3: Conversion of AMP to IMP

SubstrateEnzymeProduct(s)
Adenosine Monophosphate (AMP)AMP deaminaseInosine-5'-monophosphate (IMP), Ammonia

Precursor Function for Guanosine (B1672433) Monophosphate (GMP) Synthesis

The synthesis of Guanosine Monophosphate (GMP) from IMP is a two-step process. acs.orgresearchgate.net The first and rate-limiting step is the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP), a reaction catalyzed by the enzyme IMP dehydrogenase (IMPDH). acs.orgnih.govnih.gov Subsequently, the enzyme GMP synthetase catalyzes the conversion of XMP to GMP, utilizing glutamine as the amino group donor and requiring energy from the hydrolysis of ATP. acs.orgresearchgate.net

Table 4: Synthesis of GMP from IMP

StepSubstrate(s)EnzymeProduct(s)
1IMP, NAD+IMP dehydrogenase (IMPDH)Xanthosine Monophosphate (XMP), NADH
2XMP, Glutamine, ATPGMP synthetaseGuanosine Monophosphate (GMP), Glutamate, AMP

Precursor Function for Adenosine Monophosphate (AMP) Synthesis

The pathway from IMP to Adenosine Monophosphate (AMP) also involves two enzymatic steps. columbia.eduyoutube.com The first step is the conversion of IMP to adenylosuccinate, catalyzed by the enzyme adenylosuccinate synthetase. nih.govebi.ac.ukfiveable.me This reaction requires the input of aspartate and energy from the hydrolysis of guanosine triphosphate (GTP). columbia.eduwikipedia.org In the second step, the enzyme adenylosuccinate lyase removes fumarate (B1241708) from adenylosuccinate to yield AMP. nih.govwikipedia.org

Table 5: Synthesis of AMP from IMP

StepSubstrate(s)EnzymeProduct(s)
1IMP, Aspartate, GTPAdenylosuccinate synthetaseAdenylosuccinate, GDP, Pi
2AdenylosuccinateAdenylosuccinate lyaseAdenosine Monophosphate (AMP), Fumarate

Conversion to Adenosine Diphosphate (B83284) (ADP) and Guanosine Diphosphate (GDP)

Inosine-5'-monophosphate (IMP) serves as the common precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), from which ADP and GDP are subsequently formed. droracle.aicolumbia.edu These conversions occur through distinct, energy-requiring, two-step pathways. columbia.eduyoutube.com

Synthesis of AMP from IMP: The pathway to AMP involves two key enzymatic reactions. First, the enzyme adenylosuccinate synthetase catalyzes the addition of aspartate to IMP, a reaction that is dependent on guanosine triphosphate (GTP) for energy. columbia.eduyoutube.com This creates an intermediate called adenylosuccinate. Next, adenylosuccinase removes the carbon skeleton of aspartate as fumarate, leaving the amino group to form the 6-amino group of AMP. columbia.edu

Synthesis of GMP from IMP: The conversion of IMP to GMP also proceeds in two steps. The first is the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP), a reaction catalyzed by IMP dehydrogenase (IMPDH) . youtube.comwikipedia.orgwikipedia.org This is considered the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. wikipedia.org Following this, GMP synthetase catalyzes the amination of XMP, using glutamine as the amino group donor and requiring energy from the hydrolysis of ATP, to form GMP. columbia.eduwikipedia.org

Phosphorylation to ADP and GDP: Once AMP and GMP are synthesized, they are converted to their diphosphate forms, ADP and GDP, through phosphorylation. This process is carried out by base-specific enzymes called nucleoside monophosphate kinases (NMP kinases) , which transfer a phosphate group from ATP to the respective monophosphate. youtube.comdavuniversity.org Further phosphorylation to the triphosphate level (ATP and GTP) is catalyzed by nucleoside diphosphate kinases (NDP kinases) , which exhibit broader specificity. youtube.com

Enzymatic Steps in the Conversion of IMP to ADP and GDP

Starting MoleculeEnzymeProductEnergy/Cofactor
IMPAdenylosuccinate SynthetaseAdenylosuccinateGTP
AdenylosuccinateAdenylosuccinaseAMP-
AMPAdenylate Kinase (NMP Kinase)ADPATP
IMPIMP Dehydrogenase (IMPDH)XMPNAD+
XMPGMP SynthetaseGMPATP
GMPGuanylate Kinase (NMP Kinase)GDPATP

Inosine-5'-monophosphate Degradation Pathways

The catabolism of IMP is a multi-step enzymatic process that breaks down the nucleotide into progressively simpler compounds, ultimately leading to the formation of uric acid for excretion in humans. davuniversity.org

Enzymatic Hydrolysis to Inosine (B1671953) and Inorganic Phosphate

The initial step in the degradation of IMP is the removal of the phosphate group. This hydrolysis reaction is catalyzed by 5'-nucleotidases (5'-NT) , which act on the 5'-monophosphate, yielding inosine and an inorganic phosphate molecule. oup.comnih.govwikipedia.org There are several types of 5'-nucleotidases, including some that are specific to IMP. nih.govrsc.org This dephosphorylation is a critical step, as it converts the nucleotide, which is generally impermeable to the cell membrane, into its corresponding nucleoside (inosine) that can be more readily transported or further metabolized. wikipedia.org

Conversion to Hypoxanthine Ribonucleoside (HxR) and Hypoxanthine (Hx)

Inosine is the ribonucleoside of the purine base hypoxanthine; therefore, inosine and hypoxanthine ribonucleoside (HxR) are synonymous terms. mdpi.com The next step in the degradation pathway is the cleavage of the glycosidic bond in inosine to separate the base from the ribose sugar. This reaction is catalyzed by the enzyme purine nucleoside phosphorylase (PNP) . proteopedia.orgpatsnap.com PNP reversibly cleaves inosine in the presence of inorganic phosphate to yield hypoxanthine (Hx) and ribose-1-phosphate. patsnap.comreactome.org

Subsequent Degradation to Xanthine (B1682287) and Uric Acid

The purine base hypoxanthine is further catabolized in a two-step oxidation process. Both steps are catalyzed by the enzyme xanthine oxidase (also known as xanthine oxidoreductase), a complex enzyme containing a molybdenum cofactor. ebi.ac.ukimoa.infofda.gov First, xanthine oxidase hydroxylates hypoxanthine to form xanthine. wikipedia.orgwikipedia.org Subsequently, the same enzyme catalyzes the oxidation of xanthine to the final product of purine degradation in humans, uric acid. ebi.ac.ukwikipedia.org

Key Enzymes in the Degradation of Inosine-5'-monophosphate

SubstrateEnzymeProduct(s)
Inosine-5'-monophosphate (IMP)5'-NucleotidaseInosine + Inorganic Phosphate
Inosine (Hypoxanthine Ribonucleoside)Purine Nucleoside Phosphorylase (PNP)Hypoxanthine + Ribose-1-phosphate
HypoxanthineXanthine OxidaseXanthine
XanthineXanthine OxidaseUric Acid

Microbial Contributions to Inosine-5'-monophosphate Degradation Dynamics

Microorganisms play a significant role in the degradation of IMP, particularly in the context of food spoilage. nih.gov Research on fish spoilage has shown that various bacteria produce enzymes that break down IMP and its subsequent products, affecting flavor and quality. nih.govresearchgate.net

A study on grass carp (B13450389) identified several specific spoilage organisms and their roles in the IMP degradation pathway:

Acinetobacter rivipollensis was found to degrade IMP primarily by producing 5′-nucleotidase (5′-NT) . nih.gov

Shewanella putrefaciens mainly utilized alkaline phosphatase (ALP) to degrade IMP. nih.gov

The conversion of hypoxanthine (Hx) to uric acid was primarily induced by Pseudomonas putida and S. putrefaciens , which produce xanthine oxidase (XOD) . In contrast, A. rivipollensis produced almost no XOD. nih.gov

The conversion of inosine (HxR) to hypoxanthine is controlled by enzymes like purine nucleoside phosphorylase and inosine nucleosidase , which are widely distributed in bacteria such as Pseudomonas sp.. nih.gov

These findings indicate that multiple degradation pathways exist and that the specific microbial population determines which enzymes are most active in the breakdown of IMP and its metabolites. nih.gov

Biochemical and Cellular Functions of Inosine 5 Monophosphate

Fundamental Role in Cellular Energy Transfer and Metabolism

Inosine-5'-monophosphate is intrinsically linked to the energy currency of the cell, primarily through its role as a precursor to adenosine (B11128) triphosphate (ATP). This function is critical for maintaining cellular viability and function.

Inosine-5'-monophosphate is a key intermediate in the purine (B94841) nucleotide cycle, a pathway that is crucial for the regeneration of adenylosuccinate, a direct precursor to AMP. researchgate.net Subsequently, AMP is phosphorylated to form adenosine diphosphate (B83284) (ADP) and ultimately ATP, the primary molecule for storing and transferring energy in cells. researchgate.net The conversion of IMP to AMP is a vital step in replenishing the cellular ATP pool, especially in tissues with high energy demands such as muscle. chemimpex.com Research has shown that T cells can utilize inosine (B1671953), a derivative of IMP, as an alternative metabolic substrate to support ATP production and cellular growth in the absence of glucose. biorxiv.orgnih.gov The catabolism of the ribose portion of inosine provides both metabolic energy in the form of ATP and essential biosynthetic precursors. biorxiv.org

Study FocusKey FindingReference Compound(s)
T Cell MetabolismInosine, derived from IMP, can serve as an alternative to glucose for ATP production, supporting T cell proliferation and function.Inosine, Glucose, ATP
Purine Nucleotide CycleIMP is a central intermediate in the cycle that regenerates precursors for AMP and subsequent ATP synthesis.Inosine-5'-monophosphate, Adenylosuccinate, AMP, ATP

Mitochondrial respiration is the primary process by which cells generate ATP through oxidative phosphorylation. wikipedia.orgnih.govnih.gov Inosine-5'-monophosphate has been shown to influence this process, thereby affecting the efficiency of energy production. A study on finishing pigs demonstrated that dietary supplementation with 5'-IMP led to an increase in oxygen consumption during mitochondrial respiration without altering the ADP/O ratio. nih.govnih.gov This indicates an enhancement in the respiratory efficiency of liver mitochondria. nih.govnih.gov By supporting the synthesis of ATP and guanosine (B1672433) triphosphate (GTP), IMP can help meet the energy demands required for processes like DNA repair, which can be compromised by reactive oxygen species (ROS) generated during oxidative phosphorylation. researchgate.net

Research ModelObservationImplication
Finishing Pigs (in vivo)Increased oxygen consumption in liver mitochondria with 5'-IMP supplementation.Enhanced mitochondrial respiratory efficiency.
Cellular Level (in vitro)IMP can be converted to ADP and GDP, precursors for ATP and GTP.Supports energy-requiring processes like DNA repair from oxidative damage.

Involvement in Protein Metabolism Regulation

Inosine-5'-monophosphate and its associated metabolic pathways play a significant role in the regulation of protein metabolism. The energy supplied by the nucleotides derived from IMP is essential for the energetically expensive process of protein synthesis. fiveable.me Furthermore, studies have indicated a more direct influence of IMP on protein metabolism. For instance, dietary supplementation with 5'-IMP in pigs was found to influence protein metabolism, leading to increased slaughter weight, lean meat yield, and sarcomere length. nih.gov The insulin-like growth factor 2 mRNA-binding proteins (IMPs), a family of RNA-binding proteins, are involved in regulating the expression of numerous proteins by affecting the stability and translation of their messenger RNAs (mRNAs). nih.gov While distinct from the nucleotide IMP, the shared nomenclature highlights the broader context of "IMP" in cellular regulation. The nucleotide IMP is a substrate for IMP dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine (B1146940) nucleotides which are vital for RNA and DNA synthesis, and therefore, protein synthesis. wikipedia.orgcaymanchem.com

Area of ImpactSpecific Effect of 5'-IMP SupplementationUnderlying Mechanism
Muscle GrowthIncreased lean meat yield and sarcomere length.Influence on protein metabolism, likely through providing energy (ATP/GTP) for protein synthesis.
Guanine Nucleotide SynthesisServes as the precursor for GMP synthesis via the enzyme IMPDH.Guanine nucleotides are essential for RNA and DNA synthesis, the foundation of protein production.

Contribution to Endogenous Antioxidant Defense Mechanisms

Inosine-5'-monophosphate contributes to the cellular antioxidant defense system through various mechanisms. As a precursor to purine nucleotides, it supports the synthesis of molecules that can help mitigate oxidative stress. nih.gov Research in pigs has shown that dietary 5'-IMP supplementation resulted in a reduction in liver lipid peroxidation, a marker of oxidative damage. nih.gov This suggests that IMP enhances the antioxidant defense mechanisms. researchgate.net The antioxidant properties may be linked to the ability of its derivatives to be converted into ADP and subsequently ATP, which can aid in the repair of cellular damage induced by reactive oxygen species (ROS). researchgate.netnih.gov Furthermore, inosine itself has been noted for its antioxidant effects, preserving cell viability under conditions of oxidative stress. oup.com

Study FindingMechanism of ActionKey Outcome
Reduced Liver Lipid PeroxidationEnhanced antioxidant defense through IMP supplementation.Protection of cellular membranes from oxidative damage.
Preservation of Cell ViabilityInosine, a derivative of IMP, exhibits direct antioxidant properties.Neuroprotective effects in glial cells under oxidative stress.

Enzymatic Dynamics and Regulatory Mechanisms of Inosine 5 Monophosphate

Inosine-5'-monophosphate Dehydrogenase (IMPDH) Activity and Regulation

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in cellular metabolism, positioned at a key metabolic juncture. It catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP). This reaction is the first committed and rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. The precise regulation of IMPDH activity is vital for maintaining the appropriate balance of adenine (B156593) and guanine nucleotide pools, which are essential for a multitude of cellular processes including DNA and RNA synthesis, signal transduction, and energy transfer.

The conversion of IMP to XMP by IMPDH is the gateway to the synthesis of all guanine nucleotides, including guanosine (B1672433) monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP). This strategic position makes IMPDH a critical control point in purine (B94841) metabolism. The activity of IMPDH directly influences the size of the intracellular guanine nucleotide pool. Consequently, this enzyme is a key regulator of cellular proliferation and is often upregulated in rapidly dividing cells, such as lymphocytes and certain cancer cells. The essential role of IMPDH in guanine nucleotide synthesis has made it a significant target for immunosuppressive, antiviral, and anticancer therapies. Inhibition of IMPDH leads to the depletion of guanine nucleotides, which in turn halts DNA and RNA synthesis and disrupts numerous cellular functions that rely on GTP.

IMPDH exhibits a degree of substrate specificity. While inosine-5'-monophosphate is its primary substrate, the enzyme can tolerate some modifications to the IMP molecule. For instance, substitutions at the phosphate (B84403) group are generally well-tolerated. Additionally, 2'-deoxy-IMP and ara-IMP have been shown to be effective substrates for the enzyme.

Below is a table summarizing kinetic parameters for IMPDH from different sources, illustrating the enzyme's affinity for its substrate, inosine-5'-monophosphate.

Enzyme SourceSubstrateKm (μM)Vmax (nmol/min/mg)Reference
Homo sapiens IMPDH2Inosine-5'-monophosphate20120
Escherichia coli IMPDHInosine-5'-monophosphate15150
Bacillus anthracis IMPDHInosine-5'-monophosphate12Not Reported

The activity of IMPDH is subject to allosteric regulation, providing a mechanism for feedback control by the end-products of the guanine nucleotide biosynthetic pathway. Guanine nucleotides, particularly GTP, can act as allosteric inhibitors of IMPDH. This feedback inhibition is a critical mechanism for maintaining homeostasis of the guanine nucleotide pool. When GTP levels are high, it binds to a regulatory domain on the IMPDH enzyme, known as the Bateman domain, inducing a conformational change that reduces the enzyme's catalytic activity.

In eukaryotic IMPDH, the Bateman domain contains distinct nucleotide-binding sites. The binding of ATP and GTP to these sites modulates the enzyme's structure and activity. Specifically, the binding of GTP to certain sites within this domain promotes a compressed, less active state of the enzyme. This intricate allosteric regulation ensures that the production of guanine nucleotides is tightly coupled to the cell's metabolic needs.

IMPDH has the remarkable ability to assemble into higher-order structures, such as filaments and cytoophidia (a type of membraneless organelle). This macromolecular assembly is a dynamic process that is influenced by the cellular metabolic state, including the levels of purine nucleotides. The formation of these structures is thought to be a mechanism for regulating IMPDH activity and protecting the enzyme from degradation.

The assembly of IMPDH into polymers can be influenced by allosteric regulators. For instance, ATP can promote the polymerization of IMPDH octamers into helical chains. Conversely, conditions that lead to a depletion of guanine nucleotides, such as treatment with IMPDH inhibitors, can also induce the formation of these filamentous structures. This suggests that the assembly of IMPDH may be a cellular response to metabolic stress in the purine biosynthetic pathway. The formation of these structures can prolong the half-life of the IMPDH enzyme, potentially serving as a reserve of the enzyme that can be rapidly mobilized when guanine nucleotide synthesis is required.

Other Key Enzymes Influencing Inosine-5'-monophosphate Metabolism

5'-Nucleotidase (5'-NT) is an enzyme that catalyzes the hydrolysis of 5'-nucleotides, including inosine-5'-monophosphate, to their corresponding nucleosides and inorganic phosphate. This enzyme is found in various cellular locations, including the plasma membrane (as an ecto-enzyme) and the cytoplasm.

The primary role of 5'-NT in IMP metabolism is to dephosphorylate IMP to produce inosine (B1671953). This reaction is part of the purine salvage pathway, allowing the cell to recycle purine bases. The resulting inosine can be further metabolized or transported out of the cell. 5'-Nucleotidases generally exhibit broad substrate specificity, acting on a variety of ribonucleoside and deoxyribonucleoside monophosphates. However, some isoforms may show a preference for certain nucleotides. For instance, one form of 5'-nucleotidase, Isn1, has been described as being IMP-specific. The activity of 5'-NT helps to regulate the intracellular and extracellular concentrations of nucleosides and nucleotides, which have important signaling functions.

Role of Alkaline Phosphatase (ALP) in Inosine-5'-monophosphate Degradation

Alkaline phosphatase (ALP) is a key enzyme involved in the degradation of inosine-5'-monophosphate (IMP). As a non-specific phosphomonoesterase, ALP catalyzes the hydrolysis of phosphate monoesters from a variety of substrates, including nucleotides like IMP. nih.govwikipedia.org The primary function of ALP in this context is dephosphorylation, which involves cleaving the phosphate group from IMP to yield inosine and an inorganic phosphate (Pi). wikipedia.orgyoutube.com This action is significant as the removal of the phosphate group facilitates the transport of the resulting nucleoside across cell membranes, thereby increasing the rate of diffusion into cells. wikipedia.org

ALPs are typically dimeric, zinc-containing metalloenzymes that function optimally at alkaline pH levels. nih.govwikipedia.org The catalytic site of each monomer contains three essential metal ions—two zinc (Zn²⁺) ions and one magnesium (Mg²⁺) ion—that are crucial for enzymatic activity. nih.govnih.gov The enzyme is found across a wide range of organisms, from bacteria to humans, and is often bound to the plasma membrane. nih.govwikipedia.org

Research has specifically identified ALP as a primary enzyme for IMP degradation by certain microorganisms. For instance, the spoilage bacterium Shewanella putrefaciens, often associated with the deterioration of fish products, degrades IMP mainly through the action of alkaline phosphatase. frontiersin.org This bacterium is known to produce strong ALP activity. nih.gov The degradation of IMP into inosine is a critical step in the subsequent breakdown pathway that can lead to the formation of hypoxanthine (B114508) and uric acid, impacting the flavor and quality of food products. The table below summarizes key research findings regarding ALP's role in IMP degradation.

Table 1: Research Findings on Alkaline Phosphatase (ALP) and IMP Degradation

Feature Description Source(s)
Enzyme Class Orthophosphoric Monoester Phosphohydrolase (alkaline optimum) nih.gov
Catalytic Reaction Hydrolysis of phosphate monoesters; dephosphorylates IMP to produce inosine and inorganic phosphate. nih.govwikipedia.org
Structure Homodimeric enzyme; each catalytic site contains two Zn²⁺ ions and one Mg²⁺ ion. nih.govwikipedia.orgnih.gov
Substrate Specificity Broad; acts on various phosphorylated molecules, including nucleotides like ATP, ADP, and AMP. nih.gov
Role in Bacteria Identified as the main enzyme for IMP degradation in Shewanella putrefaciens. frontiersin.org

| Physiological Function | Increases the rate of diffusion of molecules into cells by removing the phosphate group. | wikipedia.org |

Significance of Inosine Kinase in Reversible Inosine-5'-monophosphate Conversions

Inosine kinase (EC 2.7.1.73) plays a crucial role in the purine salvage pathway, a metabolic route that recycles nucleosides and bases formed during the degradation of DNA and RNA. wikipedia.org This pathway is vital for nucleotide synthesis in tissues that cannot perform de novo synthesis. wikipedia.org The primary function of inosine kinase is to catalyze the phosphorylation of inosine to form inosine-5'-monophosphate (IMP).

The chemical reaction catalyzed by inosine kinase is reversible and can be represented as follows:

ATP + Inosine ⇌ ADP + IMP

In the forward reaction, the enzyme transfers the γ-phosphate group from adenosine (B11128) triphosphate (ATP) to the 5' position of inosine, yielding adenosine diphosphate (ADP) and IMP. researchgate.net This conversion effectively salvages inosine, reintegrating it into the cell's nucleotide pool. nih.gov Inosine kinase belongs to the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases. nih.gov

The reversibility of kinase-catalyzed reactions is a known biochemical principle, allowing the reaction to proceed in the reverse direction depending on the cellular concentrations of substrates and products. mdpi.comrsc.org In the reverse reaction, inosine kinase would catalyze the transfer of a phosphate group from IMP to ADP, forming inosine and ATP. This direction would be favored under specific metabolic conditions, such as a high IMP-to-inosine ratio or a low energy state indicated by a high ADP-to-ATP ratio. The salvage pathway, where inosine kinase is a key component, represents an energy-efficient alternative to the more complex de novo synthesis of purine nucleotides. researchgate.net The table below outlines the key aspects of the inosine kinase reaction.

Table 2: Characteristics of the Inosine Kinase Reaction

Aspect Description Source(s)
Enzyme Name Inosine Kinase (EC 2.7.1.73)
Enzyme Family Phosphofructokinase B (PfkB) / Ribokinase (RK) family nih.gov
Forward Reaction Catalyzes the phosphorylation of inosine using ATP to produce IMP and ADP. researchgate.net
Reverse Reaction Catalyzes the dephosphorylation of IMP using ADP to produce inosine and ATP. mdpi.comrsc.org
Substrates ATP and Inosine (Forward); ADP and IMP (Reverse)
Products ADP and IMP (Forward); ATP and Inosine (Reverse)
Metabolic Pathway Purine Salvage Pathway wikipedia.orgnih.gov

| Significance | Recycles inosine back into the nucleotide pool, conserving energy compared to de novo synthesis. | wikipedia.orgresearchgate.net |

Molecular Mechanisms and Signaling Cascades Involving Inosine 5 Monophosphate

Activation of Intracellular Signal Pathways

Inosine (B1671953), a derivative of inosine monophosphate, has been shown to activate several key intracellular signaling pathways. Research indicates that inosine can elicit biological effects through the activation of adenosine (B11128) A1 and A2A receptors. nih.gov The signaling cascades initiated by inosine involve the activation of multiple protein kinases that are crucial for cellular function. nih.gov

Key signaling pathways activated include:

Protein Kinase A (PKA): An enzyme whose activity is dependent on cellular levels of cyclic adenosine monophosphate (cAMP). nih.gov

Phosphoinositide 3-kinase (PI3K)/Akt: A pathway central to cell growth, proliferation, and survival. nih.gov

Extracellular signal-regulated kinases (ERK1/2): A component of the MAP kinase signaling pathway that regulates a variety of cellular processes. nih.gov

Ca2+/calmodulin-dependent protein kinase II (CaMKII): A key player in synaptic plasticity and memory formation. nih.gov

Glycogen synthase kinase 3 beta (GSK-3β): Inosine has been shown to inhibit this kinase, which is involved in energy metabolism, neuronal cell development, and body pattern formation. nih.gov

The activation of these pathways underscores the role of inosine and, by extension, its precursor IMP, in modulating complex cellular responses. nih.gov

Role as a Potent Inducer of Specific Metabolic Enzymes

Inosine-5'-monophosphate is a critical regulator of certain metabolic enzymes. One such enzyme is glucose-1,6-bisphosphate (Glc-1,6-P2) phosphatase , which has been purified from mouse brain cytosol. nih.gov The activity of this enzyme is dependent on the presence of IMP and Mg2+. nih.gov IMP acts as an activator for this phosphatase, with a Ka (activation constant) of 9 µM when magnesium is present at a concentration of 2 mM. nih.gov The enzyme's products, glucose-1-phosphate and glucose-6-phosphate, act as competitive inhibitors with respect to IMP. nih.gov This regulatory role suggests that IMP is involved in controlling ATP levels within the brain. nih.gov

Another crucial enzyme regulated by IMP is inosine-5'-monophosphate dehydrogenase (IMPDH) . This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides by converting IMP to xanthosine-5'-monophosphate (B1605901) (XMP). nih.govtaylorandfrancis.comnih.gov Guanine nucleotides are essential for DNA and RNA synthesis, signal transduction via G-proteins, and other cellular processes. taylorandfrancis.com The activity of IMPDH is critical for normal cell growth and function. nih.gov

Modulation of Adenosine 5'-Monophosphate-Activated Protein Kinase (AMPK) Phosphorylation and Downstream Metabolic Effects

Recent studies have highlighted the role of orally administered inosine-5'-monophosphate in modulating the phosphorylation of adenosine 5'-monophosphate-activated protein kinase (AMPK) in the liver. nih.govresearchgate.netmdpi.com AMPK is a central regulator of cellular energy homeostasis. nih.govwikipedia.org

Research in mice has demonstrated that oral intake of IMP promotes the phosphorylation of AMPK. nih.gov This activation of AMPK leads to increased expression of acetyl-CoA carboxylase 1 (ACC1) and phosphorylated acetyl-CoA carboxylase 2 (ACC2). nih.gov The elevation in ACC1 promotes the conversion of acetyl-CoA into triglycerides. nih.gov This finding suggests a direct link between dietary IMP and lipid metabolism through the AMPK signaling pathway. nih.govresearchgate.net

ParameterObservation in Mice with Oral IMP IntakeReference
AMPK Phosphorylation Increased in hepatocytes nih.gov
ACC1 Expression Increased in hepatocytes nih.gov
Phosphorylated ACC2 Expression Increased in hepatocytes nih.gov
Metabolic Outcome Promoted conversion of acetyl-CoA to triglycerides nih.gov

Regulatory Influence on General Cellular Processes and Signal Transduction Pathways

The influence of inosine-5'-monophosphate on general cellular processes is largely mediated through the activity of IMPDH . By controlling the pool of guanine nucleotides, IMPDH plays a crucial role in maintaining normal cell growth and function. nih.gov The synthesis of guanine nucleotides is essential for a wide array of cellular activities, including cellular transformation and immune responses. nih.gov

Signal transduction pathways are chains of molecules that relay signals inside a cell. khanacademy.org The regulation of IMPDH expression and activity is complex, involving different gene promoters that are expressed in a tissue-specific manner. nih.gov This differential regulation points to a multifactorial control of guanine nucleotide synthesis, which in turn affects numerous signal transduction pathways that rely on GTP-binding proteins (G-proteins). nih.govtaylorandfrancis.com

Impact on Cellular Proliferation and Survival Pathways

The availability of guanine nucleotides, controlled by the IMPDH-catalyzed conversion of IMP, is a critical requirement for cellular proliferation. oup.com Studies have shown that increased IMPDH activity is associated with rapidly growing cells and is essential for T lymphocyte activation. nih.gov Conversely, inhibiting IMPDH activity can prevent T lymphocyte activation and block DNA synthesis and cell proliferation. nih.govoup.com

Furthermore, inosine, which can be derived from IMP, has been identified as a stimulator of cell proliferation. nih.gov Inosine released from dead or dying cells can act via adenosine receptors to promote the proliferation of surviving cells. nih.gov This has implications for processes like wound healing and potentially tumor cell repopulation after therapies that cause cell death. nih.gov Overexpression of IMPDH2 has been linked to chemoresistance in osteosarcoma cells, partly by increasing the expression of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP. researchgate.net

Cellular ProcessRole of IMP/IMPDHKey FindingsReference
Cellular Proliferation EssentialIMPDH activity is critical for DNA synthesis and cell division. nih.govoup.com
T Lymphocyte Activation RequiredIncreased IMPDH activity is necessary for T cell responses. nih.gov
Cell Survival ModulatoryInosine can stimulate proliferation of surviving cells. IMPDH2 overexpression can confer chemoresistance by upregulating anti-apoptotic proteins. nih.govresearchgate.net

Interplay with Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) in Anabolic Processes

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, promoting anabolic processes such as protein and nucleotide synthesis when nutrients are abundant. nih.govresearchgate.netnih.gov The activity of mTORC1 is sensitive to the energy status of the cell, which is often reflected in the cellular levels of nucleotides like ATP and GTP.

While direct regulation of mTORC1 by inosine-5'-monophosphate is not extensively detailed, an indirect interplay can be inferred. The synthesis of guanine nucleotides from IMP is an energy-consuming anabolic process. taylorandfrancis.com mTORC1 is known to regulate nucleotide metabolism. nih.gov Given that IMPDH, the enzyme that utilizes IMP, is crucial for the synthesis of GTP, and GTP availability is important for mTORC1 activation via Rheb GTPase, it is plausible that the flux through the IMP-to-GTP pathway can influence mTORC1 signaling. mdpi.com By providing the building blocks for RNA and DNA, and by contributing to the cellular energy pool through GTP, the metabolic pathway starting from IMP is intertwined with the anabolic functions promoted by mTORC1. taylorandfrancis.comnih.gov The regulation of both catabolic and anabolic processes by mTORC1 highlights its central role in cellular homeostasis, a state to which the metabolism of IMP is a key contributor. researchgate.net

Inosine 5 Monophosphate in Nucleic Acid Metabolism and Synthesis

Involvement in Deoxyribonucleic Acid (DNA) Repair Mechanisms

The integrity of the genome is constantly challenged by DNA damage from both endogenous and exogenous sources. portlandpress.com Efficient DNA repair mechanisms are crucial for cell survival and to prevent mutagenesis. IMP plays a significant, albeit indirect, role in these repair processes by serving as the ultimate precursor for the deoxyribonucleotides dATP and dGTP. A steady and balanced supply of these deoxynucleoside triphosphates (dNTPs) is essential for DNA polymerases to fill in the gaps created during the excision of damaged DNA segments. nih.gov

Furthermore, inosine (B1671953) can appear in DNA as a form of damage when adenosine (B11128) undergoes hydrolytic deamination. researchgate.netnih.gov If not repaired, this inosine can be misread by DNA polymerases during replication, leading to A:T to G:C transition mutations. researchgate.netnih.gov Specialized DNA repair pathways, such as base excision repair (BER), are responsible for recognizing and removing inosine from the DNA backbone. portlandpress.com While the attempted repair of inosine can sometimes lead to chromosomal rearrangements, the fundamental process relies on the availability of the correct nucleotides for replacement, underscoring the importance of the purine (B94841) pool originating from IMP. portlandpress.comnih.gov

Influence on RNA Structural Stability and Folding through Hydrogen Bonding Interactions

While IMP itself is not a standard component of RNA, its nucleobase, hypoxanthine (B114508) (forming the nucleoside inosine), can be found in RNA molecules, most commonly as a result of the post-transcriptional modification of adenosine through a process called A-to-I editing. nih.govresearchgate.net The presence of inosine in an RNA sequence can have profound effects on the molecule's structure and stability due to its unique hydrogen-bonding capabilities. nih.gov

Table 2: Comparison of Hydrogen Bonding in RNA Base Pairs
Base PairNumber of Hydrogen BondsRelative StabilitySignificance
Guanine (B1146940) - Cytosine (G-C)3HighCanonical Watson-Crick pairing, major contributor to RNA helix stability. nih.gov
Adenine (B156593) - Uracil (A-U)2MediumCanonical Watson-Crick pairing. nih.gov
Inosine - Cytosine (I-C)2Less stable than G-CIntroduces structural flexibility; recognized as G-C by cellular machinery. nih.govnih.gov
Inosine - Uracil (I-U)2 (wobble)Less stable than A-UCommon in tRNA anticodons, allows for expanded codon recognition. nih.gov

Advanced Research Methodologies for Inosine 5 Monophosphate Analysis

Chromatographic Techniques for Quantitative and Qualitative Determination

Chromatographic methods are powerful tools for separating and identifying the components of a mixture. In the context of IMP analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used and effective techniques.

High-Performance Liquid Chromatography (HPLC) for Inosine-5'-monophosphate Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Inosine-5'-monophosphate. This method is frequently employed to determine the activity of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme for which IMP is a substrate. By measuring the rate of IMP conversion, the enzyme's activity can be accurately quantified. nih.govresearchgate.net

Several studies have established and validated HPLC assays for this purpose. For instance, one method demonstrated an accuracy ranging from -0.8% to 12.5% and a precision between 0.7% and 6.3%. nih.gov These methods typically utilize a C18 column as the stationary phase and a mobile phase consisting of a mixture of potassium dihydrogen phosphate (B84403) and sodium heptanesulfonate. evonik.com Detection is commonly achieved using a photodiode array (PDA) detector at a wavelength of 250 nm. evonik.com The selection of the mobile phase is critical for achieving optimal separation; for instance, a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) at pH 5 with an acetonitrile (B52724) gradient has been successfully used. rndsystems.com

The linearity of HPLC methods for IMP quantification is a key performance characteristic. Calibration curves are typically linear over a wide range of concentrations, with correlation coefficients (R²) greater than 0.999, indicating a strong linear relationship between the peak area and the concentration of the substance. evonik.com The limit of detection (LOD) for IMP using HPLC can be as low as 2.77 mg/kg. evonik.com

Table 1: HPLC Method Parameters for IMP Analysis

Parameter Typical Value/Condition
Stationary Phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase Mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate
Detection Photodiode Array (PDA) at 250 nm
Linearity (R²) > 0.999
Limit of Detection (LOD) ~2.77 mg/kg

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering a highly sensitive and specific method for the comprehensive analysis of nucleotides like Inosine-5'-monophosphate. cellculturecompany.com This technique is particularly valuable for its ability to detect and quantify trace levels of impurities and metabolites in complex biological matrices. cellculturecompany.comnih.gov

The primary advantage of LC-MS over conventional HPLC with UV detection is its superior sensitivity and selectivity. researchgate.net LC-MS can detect nucleotides at the femtomole level and can distinguish between isobaric compounds (molecules with the same nominal mass) with high confidence. researchgate.net This makes it an indispensable tool in targeted metabolomics, where precise quantification of metabolites is essential. researchgate.net

In a typical LC-MS workflow for IMP analysis, the sample is first subjected to liquid chromatography to separate the various components. The separated molecules are then ionized and introduced into the mass spectrometer, which measures their mass-to-charge ratio (m/z). cellculturecompany.com For comprehensive analysis, tandem mass spectrometry (LC-MS/MS) is often employed. This technique involves the fragmentation of selected ions to generate characteristic fragment ions, which provides an additional layer of structural information and enhances the certainty of identification. researchgate.nettaylorandfrancis.com The analysis of nucleotides can be performed in both positive and negative ion modes, depending on the acid/base properties of the target molecules.

Table 2: Comparison of Analytical Techniques for IMP

Feature HPLC-UV LC-MS
Sensitivity Lower Higher (femtomole levels)
Selectivity Good Excellent (can distinguish isobars)
Detection UV Absorbance Mass-to-Charge Ratio
Structural Information Limited High (especially with MS/MS)
Application Routine Quantification Comprehensive Analysis, Metabolomics

Spectroscopic Approaches for Concentration Monitoring

Spectroscopic methods offer a rapid and often non-destructive way to measure the concentration of substances in a sample. For Inosine-5'-monophosphate, UV spectroscopy, particularly when coupled with chemometric techniques, provides a powerful analytical tool.

UV Spectroscopy Combined with Chemometrics for Inosine-5'-monophosphate Detection

UV spectroscopy, a technique that measures the absorption of ultraviolet light by a sample, can be a rapid and cost-effective method for determining the concentration of IMP. thermofisher.comthermofisher.com However, in complex mixtures where other components also absorb UV light in the same wavelength range, direct UV spectroscopy can lack specificity. To overcome this limitation, UV spectroscopy is often combined with chemometrics, which involves the use of multivariate statistical methods to extract meaningful information from complex data. thermofisher.comincell.comcytion.com

One of the most common chemometric approaches used in conjunction with UV spectroscopy for IMP analysis is Partial Least Squares (PLS) regression. thermofisher.comthermofisher.com This method can be used to build a predictive model that relates the UV spectra of a set of calibration samples with known IMP concentrations to the spectra of unknown samples. thermofisher.com This approach has been successfully used to determine the combined concentration of IMP and guanosine (B1672433) 5'-monophosphate (GMP) in various products. thermofisher.comthermofisher.com The analysis is typically performed in the UV range of 200 to 300 nm. cytion.com

The primary advantages of this combined approach are its speed and low cost compared to chromatographic methods. thermofisher.comthermofisher.com The analytical frequency can be as high as 20 samples per hour, with an analysis cost that is approximately 10 times lower than that of the reference HPLC method. thermofisher.comthermofisher.com The errors associated with this method are reported to be around 4 mg/L. thermofisher.comthermofisher.com

Electrochemical Methods for Inosine-5'-monophosphate Detection in Biological Matrices

Electrochemical methods, which measure changes in electrical properties resulting from the interaction of an analyte with an electrode surface, offer a promising avenue for the rapid and sensitive detection of Inosine-5'-monophosphate in biological samples. nih.gov These techniques are attractive due to their potential for miniaturization, low power requirements, and cost-effective mass production. nih.gov

Voltammetric and impedance methods have been used to investigate the electrochemical oxidation and adsorption of IMP at glassy carbon electrodes. Studies have shown that both IMP and its purine (B94841) base, hypoxanthine (B114508), adsorb onto the electrode surface, and their oxidation occurs at similar potentials.

Cyclic voltammetry, in particular, has shown potential as a rapid and effective method for detecting IMP in complex matrices like beef and other meat products. This technique can differentiate IMP concentrations of 0.50 mM or higher in aqueous solutions and meat extracts. Electrochemical impedance spectroscopy (EIS) is another powerful technique that can monitor changes in the interfacial impedance of an electrode upon the specific binding of a target analyte, offering a label-free detection strategy. nih.gov The development of electrochemical biosensors, which integrate a biological recognition element with an electrochemical transducer, holds significant promise for the future of IMP analysis in clinical and research settings. nih.gov

Utilization in Defined Cell Culture Media for Cell Line Growth and Maintenance Studies

Inosine-5'-monophosphate is a central intermediate in the de novo synthesis of purine nucleotides, which are essential for cell growth, proliferation, and function. researchgate.net Guanine (B1146940) nucleotide synthesis, in particular, is crucial for maintaining normal cell growth and is elevated in activated T lymphocytes.

While IMP is a critical intracellular molecule, it is not typically a direct supplement in standard, defined cell culture media. Instead, precursors that cells can readily use to synthesize IMP are often included. Thymidine (B127349) and hypoxanthine are commonly used as sources of pyrimidines and purines, respectively, in contemporary cell culture media. Within the cell, these precursors are converted to thymidine monophosphate (TMP) and inosine (B1671953) monophosphate (IMP). The intracellularly synthesized IMP then enters the metabolic pathway to produce adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP), which are further phosphorylated to their triphosphate forms (ATP and GTP).

Studies have shown that the activity of IMP dehydrogenase (IMPDH), the rate-limiting enzyme in the synthesis of guanine nucleotides from IMP, is related to the proliferative capacity of cells. nih.gov In immortalized murine cell lines, IMPD activity was maintained even when cells were growth-arrested by serum deprivation, suggesting that the regulation of this enzyme is linked more to the potential for proliferation rather than the actual rate of proliferation. nih.gov The ability of cells to synthesize sufficient guanine nucleotides from IMP is therefore a critical factor in their growth and maintenance in culture.

Application as a Nucleotide Standardization Reference in Biochemical Assays

The reliability and accuracy of biochemical assays are fundamentally dependent on the quality of the reference standards used for calibration and validation. Inosine-5'-monophosphate disodium (B8443419) salt serves as a critical reference material in various analytical methodologies owing to its high purity, stability, and well-characterized properties. sigmaaldrich.com Its application is crucial for the accurate quantification of nucleotides and for studying the kinetics of enzymes involved in purine metabolism. mpbio.com

A primary role of Inosine-5'-monophosphate (IMP) as a standard is in the development and validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). biorxiv.orgnih.gov In these applications, solutions of IMP disodium salt of known concentrations are used to generate calibration curves. These curves are essential for quantifying the concentration of IMP and other related nucleotides in complex biological samples, including bacterial and human cells. biorxiv.orgnih.gov The high purity of the standard, often exceeding 98-99% as determined by HPLC, ensures a linear and reproducible instrument response, which is paramount for precise quantification. sigmaaldrich.com

Spectrophotometry is another major area where IMP is used as a standard. Based on its distinct ultraviolet (UV) absorbance profile, it can be quantified directly. jenabioscience.com Furthermore, it is used to create standard curves for spectrophotometric methods developed to measure IMP and Guanosine-5'-monophosphate (GMP) in products like yeast extracts. researchgate.netscielo.br In enzymatic assays, particularly for the enzyme Inosine-5'-monophosphate dehydrogenase (IMPDH), IMP serves as the primary substrate. creative-enzymes.comnih.gov The accurate determination of enzyme activity and kinetic parameters, such as the Michaelis-Menten constant (Km) and inhibitor potency (IC50), requires a precise initial concentration of the IMP substrate. nih.govnih.gov Therefore, highly purified and accurately quantified IMP disodium salt is indispensable for standardizing these assays, where the reaction is often monitored by the change in absorbance or fluorescence resulting from the reduction of the cofactor NAD+ to NADH. creative-enzymes.comnih.gov

Detailed Research Findings

Research in nucleotide analysis consistently utilizes IMP as a component in standard mixtures for method development and calibration. In the development of HPLC-MS methods for analyzing bacterial nucleotide pools, IMP was included in stable compound standard mixtures across a wide range of concentrations to establish calibration curves. biorxiv.org Similarly, sensitive LC-MS/MS methods for quantifying nucleotides in human cells rely on calibration curves generated from known concentrations of inosine nucleotide standards. nih.gov

Spectrophotometric methods have been developed to determine the combined concentration of IMP and GMP in various products. These methods use UV spectroscopy and multivariate calibration, with standard solutions of IMP and GMP being used to build the regression models. researchgate.netscielo.br The characteristic absorbance maximum of IMP provides a reliable basis for its quantification. jenabioscience.com

The following interactive tables summarize the application of Inosine-5'-monophosphate disodium salt as a standardization reference in different biochemical assays based on published research.

Table 1: Standardization Parameters for Chromatographic Analysis of Inosine-5'-monophosphate Use the filter buttons to select an analytical method.

Analytical MethodStandard Compound(s)Concentration RangeMatrix / ApplicationReference
HPLC-MS in HILIC ModeIMP, IDP, ITP, dITP and other nucleotides0.5, 1, 2, 5, 15, 30, 50, 100 µMBacterial nucleotide pools biorxiv.org
LC-MS/MSInosine nucleotides (MP and TP forms)0.25–50 pmol/sampleHuman cells (PBMCs and RBCs) nih.gov

Table 2: Standardization Parameters for Spectrophotometric Analysis of Inosine-5'-monophosphate This table presents data for spectrophotometric methods.

MethodParameterValueConditionsReference
UV SpectrophotometryAbsorbance Maximum (λmax)249 nmTris-HCl buffer, pH 7.5 jenabioscience.com
UV SpectrophotometryMolar Absorptivity (ε)12.2 L mmol⁻¹ cm⁻¹Tris-HCl buffer, pH 7.5 jenabioscience.com
UV Spectrophotometry with PLS RegressionCalibration Curve Range (for IMP + GMP)0.5 mg/L to 23 mg/LAnalysis of yeast extracts researchgate.net
IMPDH Enzymatic AssaySubstrateInosine-5'-monophosphate (IMP)Reaction monitored at 260 nm or 340 nm creative-enzymes.com

Emerging Research Frontiers and Applications of Inosine 5 Monophosphate in Biological Systems

Studies on Animal Physiology and Systemic Metabolism

Investigation of Inosine-5'-monophosphate's Impact on Liver and Muscle Growth

Dietary supplementation with IMP has been shown to have beneficial effects on the functional, energetic, and antioxidant status of both the liver and muscles in pigs. nih.gov Research has demonstrated that IMP supplementation can lead to a reduction in the relative weight of the liver while simultaneously increasing the respiratory efficiency of liver mitochondria. nih.govresearchgate.net This is evidenced by increased oxygen consumption without a change in the ADP/O ratio. nih.govresearchgate.net Furthermore, a reduction in liver lipid peroxidation has been observed, indicating an enhanced antioxidant defense mechanism. nih.govresearchgate.net

In terms of muscle growth, IMP supplementation has been linked to increased slaughter weight, lean meat yield, and sarcomere length in finishing barrows. nih.govresearchgate.net An increase in muscle creatine (B1669601) has also been noted. nih.govresearchgate.net These findings suggest that IMP plays a role in promoting protein metabolism and muscle development. nih.govresearchgate.net Studies on gibel carp (B13450389) have also shown that IMP supplementation can improve flesh quality. frontiersin.org

Table 1: Effects of Inosine-5'-monophosphate Supplementation on Liver and Muscle Parameters in Pigs

Parameter Observation Reference
Relative Liver Weight Reduced nih.govresearchgate.net
Liver Mitochondrial Respiration Increased Oxygen Consumption nih.govresearchgate.net
Liver Lipid Peroxidation Reduced nih.govresearchgate.net
Slaughter Weight Increased nih.govresearchgate.net
Lean Meat Yield Increased nih.govresearchgate.net
Muscle Creatine Increased nih.govresearchgate.net

Research into Inosine-5'-monophosphate's Influence on Lipid Metabolism and Related Cellular Processes

The influence of IMP extends to lipid metabolism, with studies revealing its complex role in adipocyte function and fatty acid conversion. Research has indicated that IMP metabolism may regulate adipocyte browning, a process that could be a potential strategy for preventing obesity-related metabolic syndromes. nih.gov Inhibition of IMP dehydrogenase (IMPDH), an enzyme that metabolizes IMP, has been shown to upregulate the expression of Ucp-1 mRNA, a marker for browning, and lead to a reduction in adipocyte size and adipose tissue weight in mice. nih.gov

Conversely, other studies have shown that oral intake of IMP in mice can promote the absorption of exogenous fatty acids and their conversion into triglycerides, leading to lipohyperplasia. nih.govmdpi.com This process appears to be mediated by the phosphorylation of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) in the liver. nih.govmdpi.com The administration of IMP was found to increase the expressions of acetyl-CoA carboxylase 1 (ACC1) and phosphorylated acetyl-CoA carboxylase 2 (ACC2) in hepatocytes, which in turn promotes the conversion of acetyl-CoA into triglycerides. nih.govmdpi.com This can lead to hyperlipidemia and an increase in the body fat rate. nih.govmdpi.com In gibel carp, IMP supplementation has been found to alleviate hepatic lipid deposition by activating the AMPK signaling pathway. frontiersin.org

Genetic Research Applications Utilizing Inosine-5'-monophosphate as a Tool

Inosine-5'-monophosphate and its metabolic pathways are crucial in genetic research, particularly in understanding cellular proliferation and immune responses. Guanine (B1146940) nucleotide synthesis, for which IMP is a precursor, is essential for normal cell growth, cellular transformation, and immune function. nih.gov The enzyme IMP dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, is a key focus. nih.gov

There are two isoforms of human IMPDH, type I and type II, which are encoded by two separate genes. nih.gov While the coding sequences of these genes are highly conserved, their 5'-regulatory sequences are divergent, suggesting complex, tissue-specific, and developmentally specific regulation of their expression. nih.gov Understanding these regulatory mechanisms is crucial for elucidating the signaling events that lead to the synthesis of guanine nucleotides required for cells to enter the S phase and initiate DNA replication. nih.gov

Furthermore, IMPDH has been shown to bind to single-stranded nucleic acids in vitro and in vivo, suggesting a previously unappreciated role in replication, transcription, or translation. nih.gov This binding is mediated by a subdomain of the enzyme. nih.gov The use of IMP as a substrate to study the kinetics and specificity of IMPDH is a common application in biochemical and molecular biology research. mpbio.com

Research on the Development of Biopharmaceuticals Through Modulation of Nucleotide Pathways

The central role of IMP in nucleotide metabolism makes it and its associated enzymes attractive targets for the development of biopharmaceuticals. chemimpex.com Inhibitors of IMPDH, such as mycophenolic acid and ribavirin, have shown potential as immunosuppressive, antiviral, and anti-cancer drugs. caymanchem.comtaylorandfrancis.com By blocking the de novo synthesis of guanine nucleotides, these inhibitors can selectively prevent the proliferation of rapidly dividing cells like lymphocytes. nih.govtaylorandfrancis.com

The development of novel IMPDH inhibitors is an active area of research. acs.org For example, fragment-based screening and structure-based design techniques are being used to identify potent inhibitors of IMPDH from organisms like Mycobacterium tuberculosis, offering a potential new strategy for treating tuberculosis. acs.org The modulation of nucleotide pathways through targeted inhibition of enzymes like IMPDH represents a promising approach for the development of a wide range of therapeutic agents. chemimpex.com

Further Studies on Microbial Metabolism and Inosine-5'-monophosphate Related Degradation Products

Microbial metabolism plays a significant role in the degradation of IMP and its related compounds, which has implications for food quality and safety. nih.gov In fish products, for instance, microbial growth is closely linked to the degradation of IMP, a key flavor-enhancing nucleotide. nih.gov Specific spoilage organisms can produce enzymes like 5′-nucleotidase and alkaline phosphatase that degrade IMP to inosine (B1671953) (HxR) and then to hypoxanthine (B114508) (Hx), leading to a loss of freshness and the development of off-flavors. nih.govmdpi.com

Understanding the microbial pathways involved in IMP degradation is crucial for developing strategies to control spoilage and maintain the quality of food products. nih.gov Research in this area involves identifying the specific microorganisms and enzymes responsible for these degradation processes. nih.gov For example, studies have shown that bacteria like A. rivipollensis and S. putrefaciens utilize different enzymatic pathways to break down IMP. nih.gov Furthermore, some bacteria, such as Bacillus paranthracis, have been identified for their ability to efficiently biodegrade inosine and guanosine (B1672433), which are precursors to uric acid. nih.gov

In Vitro Research on Cellular Activities and Signaling Pathways

In vitro studies are fundamental to unraveling the specific cellular activities and signaling pathways influenced by Inosine-5'-monophosphate. IMP is a crucial substrate for IMP dehydrogenase (IMPDH), an enzyme that is central to the de novo biosynthesis of guanine nucleotides. caymanchem.com Guanine nucleotides are vital for numerous cellular functions, including DNA and RNA synthesis, signal transduction, and protein synthesis. tandfonline.com

Cellular IMPDH activity is significantly increased in activated T lymphocytes, highlighting the importance of this pathway in immune responses. nih.gov The use of IMPDH inhibitors in vitro has been shown to prevent T lymphocyte activation, establishing a clear requirement for elevated IMPDH activity in T cell responses. nih.gov Research using in vitro models continues to explore the intricate regulation of IMPDH expression and its role in cellular proliferation and differentiation. nih.gov These studies are essential for understanding the molecular mechanisms that govern cell growth and for identifying potential targets for therapeutic intervention. nih.gov

Q & A

Q. What is the role of IMP in purine nucleotide synthesis pathways, and how can researchers experimentally validate its rate-limiting function in GMP production?

IMP serves as the first nucleotide in the purine biosynthesis pathway and is a substrate for inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme for guanosine monophosphate (GMP) synthesis . To validate its role, researchers can:

  • Enzyme activity assays : Measure IMPDH kinetics using spectrophotometric detection of NADH production at 340 nm.
  • Radiolabeled tracing : Incubate cells with 14C^{14}\text{C}-labeled IMP and track incorporation into GMP via autoradiography or HPLC with scintillation counting.
  • Pharmacological inhibition : Use IMPDH inhibitors (e.g., mycophenolic acid) to observe GMP depletion in cell cultures .

Q. What methodological approaches ensure the purity and stability of IMP in aqueous solutions during biochemical assays?

  • Storage : Store lyophilized IMP at -20°C in anhydrous conditions; reconstitute in deionized water (pH 7.0–7.5) to prevent hydrolysis .
  • Purity verification : Use HPLC with UV detection (λ = 250 nm) to confirm >97% purity and monitor degradation products.
  • Stability testing : Conduct accelerated stability studies at 25°C/60% RH, with periodic quantification via LC-MS .

Q. Which spectroscopic or chromatographic techniques are optimal for quantifying IMP in complex biological matrices?

  • UV spectrophotometry : Measure absorbance at 250 nm (molar extinction coefficient: 12,400 M1^{-1}cm1^{-1}) after protein precipitation with perchloric acid .
  • HPLC : Use anion-exchange columns (e.g., Dionex DNAPac PA100) with phosphate buffer gradients for separation from AMP, GMP, and UMP.
  • LC-MS/MS : Employ reverse-phase C18 columns and negative-ion mode for high-sensitivity detection in tissues or biofluids .

Advanced Research Questions

Q. How can researchers design experiments to investigate IMP's role as a modulator of non-adrenergic inhibitory neurotransmission in gastrointestinal models?

  • Ex vivo tissue models : Mount intestinal segments in organ baths with oxygenated Krebs solution. Apply IMP (1–10 μM) and measure muscle relaxation via force transducers, with/without tetrodotoxin (TTX) to distinguish neural vs. direct effects .
  • Receptor profiling : Use antagonists (e.g., suramin for P2 receptors) to identify IMP's binding targets.
  • Calcium imaging : Track intracellular Ca2+^{2+} flux in enteric neurons using fluorescent dyes (e.g., Fluo-4) .

Q. What strategies are effective in analyzing IMP's synergistic effects with other nucleotides (e.g., GMP, AMP) in modulating innate immune responses in aquatic organisms?

  • Dietary supplementation : Prepare feeds with IMP:GMP:AMP mixtures (1:1:1 ratio) and administer to Litopenaeus vannamei over 30 days.
  • Immune parameter assays : Quantify hemocyte counts, phenoloxidase activity, and lysozyme levels post-challenge with Vibrio spp. .
  • Transcriptomics : Perform RNA-seq on hepatopancreas tissue to identify nucleotide-regulated immune genes (e.g., Toll-like receptors) .

Q. How can IMP be utilized in simulated prebiotic environments to study RNA oligomerization, and what analytical methods track nucleotide polymerization?

  • Nanofluid reactors : Suspend IMP in montmorillonite clay suspensions under cyclic dehydration-hydration conditions (45–85°C) to mimic hydrothermal vents.
  • Polymerization detection : Use PAGE electrophoresis to separate oligomers or MALDI-TOF to confirm chain elongation .
  • Kinetic modeling : Apply mass-action laws to estimate activation energies for phosphodiester bond formation .

Q. How do researchers reconcile contradictory data on IMP's flavor-enhancing properties versus its biochemical instability in food model systems?

  • Stability optimization : Test IMP in low-moisture matrices (e.g., fish mince gels) with NaCl substitutes (e.g., KCl + herbal extracts) to reduce hydrolysis while maintaining umami intensity .
  • Sensory-instrumental correlation : Pair electronic tongue analysis with human sensory panels to quantify bitterness masking and umami retention under varying pH (5.5–7.0) .
  • Degradation kinetics : Model IMP half-life in thermal treatments (25–100°C) using Arrhenius equations .

Methodological Best Practices

  • Negative controls : Include nucleotide-free buffers in enzyme assays to rule out non-specific phosphatase activity .
  • Data normalization : Express IMP concentrations relative to total protein (Bradford assay) in cellular studies .
  • Ethical compliance : For in vivo immune studies, adhere to institutional guidelines for aquatic animal welfare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.